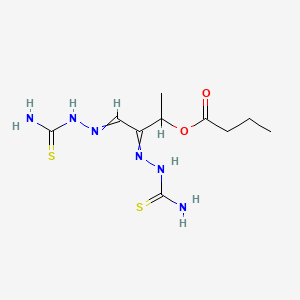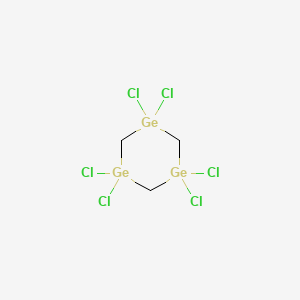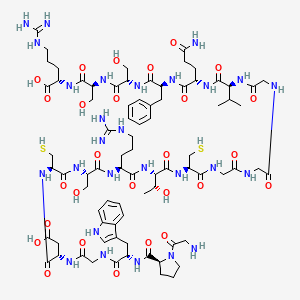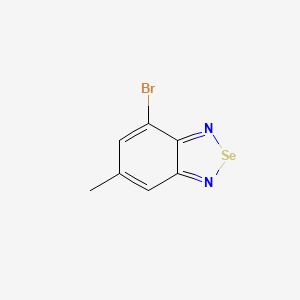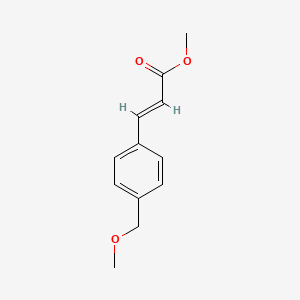
GSK-2262167 sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK-2262167 sodium is a potent agonist of the sphingosine-1-phosphate receptor 1 (S1P1). It has shown efficacy comparable to fingolimod in models of collagen-induced arthritis and exhibits favorable preclinical pharmacokinetic properties .
Preparation Methods
The synthesis of GSK-2262167 sodium involves multiple steps, including the formation of the core structure and subsequent functionalization. Specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
GSK-2262167 sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GSK-2262167 sodium has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the S1P1 receptor and its role in various biological processes.
Biology: Employed in research to understand the signaling pathways mediated by the S1P1 receptor.
Medicine: Investigated for its potential therapeutic effects in diseases such as multiple sclerosis and rheumatoid arthritis.
Industry: Utilized in the development of new drugs targeting the S1P1 receptor .
Mechanism of Action
GSK-2262167 sodium exerts its effects by binding to and activating the S1P1 receptor. This activation leads to the modulation of various signaling pathways involved in immune cell trafficking, vascular development, and other physiological processes. The molecular targets and pathways involved include the G-protein-coupled receptor signaling cascade .
Comparison with Similar Compounds
GSK-2262167 sodium is similar to other S1P1 agonists, such as fingolimod and siponimod. it is unique in its specific binding affinity and pharmacokinetic profile. Similar compounds include:
Fingolimod: Another S1P1 agonist used in the treatment of multiple sclerosis.
Siponimod: A selective S1P1 and S1P5 receptor modulator used in the treatment of multiple sclerosis .
Properties
Molecular Formula |
C25H26N4NaO4 |
|---|---|
Molecular Weight |
469.5 g/mol |
InChI |
InChI=1S/C25H26N4O4.Na/c1-15(2)32-22-7-5-17(12-19(22)13-26)25-27-24(28-33-25)21-6-4-18-14-29(11-9-23(30)31)10-8-20(18)16(21)3;/h4-7,12,15H,8-11,14H2,1-3H3,(H,30,31); |
InChI Key |
NLXRIRSFFYEYGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1CCN(C2)CCC(=O)O)C3=NOC(=N3)C4=CC(=C(C=C4)OC(C)C)C#N.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


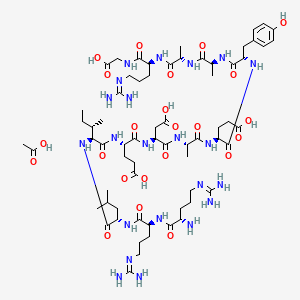
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B14756055.png)

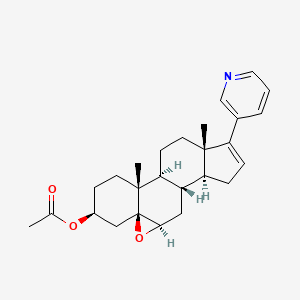
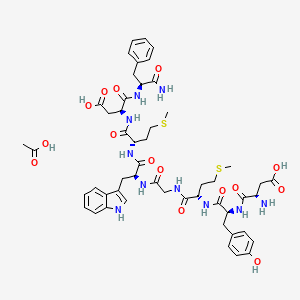
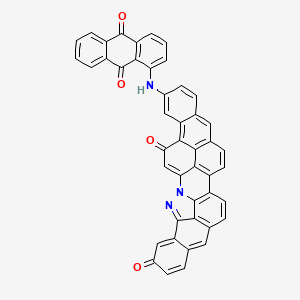
![2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline](/img/structure/B14756099.png)
![6-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinecarboxylate](/img/structure/B14756108.png)
